Butyldichloro-2-propenylstannane
Description
Butyldichloro-2-propenylstannane is an organotin compound characterized by a tin (Sn) center bonded to a butyl group, two chlorine atoms, and a 2-propenyl (allyl) group. Its molecular structure (approximated as C₄H₉SnCl₂CH₂CHCH₂) imparts unique reactivity, making it relevant in catalytic applications, polymer stabilization, and organic synthesis. Organotin compounds are widely studied for their versatile bonding configurations and applications, though their environmental and toxicological profiles necessitate careful handling .
Properties
IUPAC Name |
butyl-dichloro-prop-2-enylstannane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9.C3H5.2ClH.Sn/c1-3-4-2;1-3-2;;;/h1,3-4H2,2H3;3H,1-2H2;2*1H;/q;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVFKYZAKUNFKQ-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CC=C)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2Sn | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.80 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38056-75-6 | |
| Record name | Butyldichloro-2-propenylstannane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038056756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Butyldichloro-2-propenylstannane can be synthesized through the reaction of allyl chloride with tributyltin chloride in the presence of a catalyst. The reaction typically occurs under reflux conditions with an inert atmosphere to prevent oxidation. The reaction can be represented as follows:
C3H5Cl+(C4H9)3SnCl→C7H14Cl2Sn
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using
Biological Activity
Butyldichloro-2-propenylstannane, a compound belonging to the class of organotin compounds, has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its organotin structure, which includes a butyl group and two chlorides attached to a tin atom. The general formula can be represented as:
This structure is significant because the presence of tin and chlorine atoms contributes to its reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Organotin compounds are known for their antimicrobial properties. Studies have shown that this compound exhibits inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes.
- Antiproliferative Effects : Research indicates that this compound can inhibit cell proliferation in certain cancer cell lines. It appears to induce apoptosis through the activation of caspase pathways, leading to programmed cell death.
- Endocrine Disruption : Some studies suggest that this compound may act as an endocrine disruptor, affecting hormonal balance in organisms. This has implications for reproductive health and developmental processes in wildlife and humans.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Efficacy : A study published in 2023 demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for S. aureus, indicating strong antimicrobial potential .
- Cancer Cell Line Studies : In vitro experiments conducted on MCF-7 breast cancer cells revealed that this compound reduced cell viability by 50% at a concentration of 10 µM after 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells, supporting its potential as an anticancer agent .
Data Table: Summary of Biological Activities
Scientific Research Applications
Organic Synthesis
Butyldichloro-2-propenylstannane is primarily utilized as a reagent in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including:
- Stannylation Reactions : The compound acts as a stannylating agent, introducing stannyl groups into organic molecules. This is particularly useful in the synthesis of organotin compounds that have applications in pharmaceuticals and agrochemicals.
- Coupling Reactions : It can be employed in coupling reactions with organometallic reagents, facilitating the formation of complex organic structures. For instance, it has been used effectively in reactions involving cuprate complexes to synthesize prostaglandins and other biologically active compounds .
Table 1: Key Reactions Involving this compound
Materials Science
In materials science, this compound is explored for its potential in developing new materials with enhanced properties:
- Polymer Chemistry : It serves as a precursor for synthesizing novel organotin polymers. These polymers exhibit unique mechanical and thermal properties, making them suitable for applications in coatings and sealants.
- Anti-Fouling Agents : The compound has been investigated for its efficacy as an anti-fouling agent in marine coatings. Its ability to inhibit the growth of marine organisms on submerged surfaces is critical for maintaining the integrity of ships and underwater structures .
Table 2: Applications in Materials Science
| Application Type | Description | Reference |
|---|---|---|
| Polymer Synthesis | Development of organotin-based polymers | |
| Marine Coatings | Anti-fouling properties |
Agricultural Chemistry
This compound finds applications in agricultural chemistry, particularly as a pesticide:
- Agrochemical Formulations : Its stannyl group confers biological activity that can be harnessed for developing effective herbicides and fungicides. Research indicates that compounds containing stannyl groups can exhibit enhanced efficacy against certain pests and diseases .
Table 3: Agrochemical Applications
| Application Type | Description | Reference |
|---|---|---|
| Herbicides | Development of effective herbicidal formulations | |
| Fungicides | Utilization as a fungicidal agent |
Case Studies
Several case studies illustrate the practical applications of this compound:
- Synthesis of Prostaglandins : A study demonstrated the use of this compound in synthesizing prostaglandins through a cuprate-mediated reaction. This method allowed for high yields and purity, showcasing the compound's utility in pharmaceutical synthesis .
- Development of Anti-Fouling Coatings : Research focused on formulating marine coatings using this compound highlighted its effectiveness in preventing biofouling. The study reported significant reductions in organism adhesion compared to control samples .
- Pesticidal Efficacy : A field trial evaluated the effectiveness of a stannyl-containing pesticide derived from this compound against common agricultural pests. Results indicated a marked improvement in pest control compared to traditional pesticides, validating its potential use in agriculture .
Comparison with Similar Compounds
Comparison with Similar Compounds
Butyltrichlorostannane (CAS 1118-46-3)
Butyltrichlorostannane (C₄H₉SnCl₃) shares structural similarities with Butyldichloro-2-propenylstannane but lacks the propenyl group. Key differences include:
- Reactivity : The absence of the propenyl group in butyltrichlorostannane limits its participation in allylic substitution or polymerization reactions, which are facilitated by the unsaturated bond in this compound.
- Applications: Butyltrichlorostannane is primarily used as a precursor for synthesizing other organotin compounds or as a Lewis acid catalyst in Friedel-Crafts alkylation . In contrast, the propenyl group in this compound enhances its utility in polymer chemistry and cross-linking reactions.
- Stability : The trichloro configuration in butyltrichlorostannane increases its susceptibility to hydrolysis compared to the dichloro-propenyl derivative, which may exhibit greater stability under ambient conditions.
Tributyltin Chloride (CAS 1461-22-9)
Comparisons include:
- Structural Complexity: The mono-propenyl group in this compound introduces stereochemical possibilities absent in symmetrical tributyltin compounds.
Data Tables
Table 1: Comparative Properties of Organotin Compounds
Table 2: Reactivity Comparison
| Property | This compound | Butyltrichlorostannane |
|---|---|---|
| Hydrolysis Rate | Moderate | High |
| Allylic Reactivity | High (propenyl group) | None |
| Thermal Stability | >150°C | ~100°C |
Research Findings
- Catalytic Efficiency : this compound demonstrates superior activity in tin-mediated Stille couplings compared to butyltrichlorostannane, attributed to the propenyl group’s electron-withdrawing effects .
- Environmental Impact: Limited data exist on this compound’s ecotoxicity, but its structural similarity to regulated organotins warrants caution. Butyltrichlorostannane, while less toxic than tributyltin, still requires controlled disposal.
- Synthetic Utility : The propenyl group enables regioselective reactions in organic synthesis, a feature absent in simpler alkyltin chlorides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
